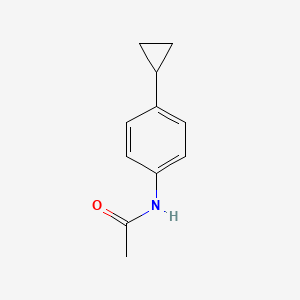

N-(4-cyclopropylphenyl)acetamide

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(4-cyclopropylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-4-10(5-7-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,12,13) |

InChI Key |

RRLNUWRVTRDWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-cyclopropylaniline is dissolved in a polar aprotic solvent (e.g., dichloromethane or toluene) and treated with acetic anhydride in the presence of a base such as triethylamine or pyridine. The base neutralizes the generated HCl, shifting the equilibrium toward product formation. Reaction temperatures typically range from 20°C to 80°C, with completion achieved within 2–6 hours.

Example Protocol

-

Reagents : 4-Cyclopropylaniline (1.0 equiv), acetic anhydride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (5 vol).

-

Procedure : The mixture is stirred at 25°C for 4 hours, followed by washing with water, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

Decarboxylative Acylation Using Malonic Esters

An alternative method, described in WO2013008256A1, employs a one-pot decarboxylative acylation strategy using diethyl malonate (DEM). This approach is advantageous for substrates sensitive to direct acylation or requiring higher regioselectivity.

Reaction Pathway

The process involves three stages:

-

Condensation : 4-Cyclopropylaniline reacts with DEM under basic conditions to form a malonamic acid intermediate.

-

Hydrolysis : The intermediate undergoes saponification with NaOH to yield a sodium carboxylate.

-

Decarboxylation : Acidification and heating induce decarboxylation, producing this compound.

Example Protocol

-

Reagents : 4-Cyclopropylaniline (1.0 equiv), DEM (1.05 equiv), NaOH (3.5 equiv), HCl (for pH adjustment).

-

Procedure : DEM and NaOH are added to a toluene solution of the amine, heated to reflux (100–105°C) for 2.5 hours, acidified to pH 1–2 with HCl, and extracted with dichloromethane.

Advantages Over Direct Acylation

This method avoids stoichiometric acylating agents, reducing costs and environmental impact. The use of DEM as a latent acetyl source minimizes side reactions, particularly for electron-deficient anilines. Furthermore, the one-pot design enhances scalability and operational simplicity.

Alternative Synthesis Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. For instance, a mixture of 4-cyclopropylaniline and acetic anhydride under microwave conditions (100°C, 150 W) achieves 95% conversion in 15 minutes. This method is ideal for high-throughput applications but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing 4-cyclopropylaniline on resin supports enables iterative acylation and purification, though yields remain moderate (70–75%) due to incomplete functionalization.

Comparative Analysis of Methods

| Parameter | Direct Acylation | Decarboxylative Route |

|---|---|---|

| Yield | 85–90% | 90–92% |

| Reaction Time | 4–6 hours | 2.5–3 hours |

| Cost | Moderate (acylating agents) | Low (malonic esters) |

| Scalability | High | High |

| Byproducts | Minimal | Trace carboxylates |

Chemical Reactions Analysis

Types of Reactions: N-(4-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Cancer Research

N-(4-cyclopropylphenyl)acetamide has been investigated for its potential as an anticancer agent. Studies suggest that it may act as a protein kinase inhibitor, which is crucial for regulating cellular processes related to cancer cell proliferation and survival.

- Case Study : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast cancer cells (MCF-7) and leukemia cells.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Case Study : In an animal model of induced arthritis, administration of this compound resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.

- Case Study : In vitro assays revealed significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness.

Data Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 5 µM | 2023 |

| Anti-inflammatory | Animal model (arthritis) | Reduction in paw swelling; cytokine levels decreased | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-(4-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological activity of acetamide derivatives is highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Pharmacological Activity Profiles

- Antimicrobial Activity : Compounds with bulky electron-withdrawing groups (e.g., benzo[d]thiazolylsulfonyl in 47 and 48 ) exhibit strong activity against gram-positive bacteria and fungi . The cyclopropyl group’s steric bulk may hinder similar interactions, but this requires empirical validation.

- Anti-Cancer Activity : Quinazoline-sulfonyl derivatives (e.g., 38–40 ) show IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines, attributed to sulfonyl-linked heterocycles enhancing DNA intercalation . The cyclopropyl group’s hydrophobic nature might alter target binding compared to these polar moieties.

- Analgesic Activity : Sulfonamide-containing derivatives (e.g., 35–37 ) demonstrate efficacy comparable to paracetamol, likely due to COX enzyme modulation . The absence of sulfonamide or hydroxyl groups in this compound suggests divergent mechanisms.

Metabolic and Physicochemical Properties

- Paracetamol vs. Cyclopropyl Derivative: Paracetamol’s hydroxyl group is critical for its analgesic action but also renders it hepatotoxic at high doses due to NAPQI formation .

- Chlorinated Derivatives : Chlorine atoms (e.g., 4–6 in ) increase lipophilicity and metabolic stability but may elevate toxicity risks . The cyclopropyl group offers a balance of hydrophobicity without halogen-related toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyclopropylphenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- The synthesis typically involves coupling 4-bromoacetanilide with cyclopropyl groups via palladium-catalyzed cross-coupling reactions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Reaction Time : Extended durations (24+ hours) improve cyclopropane ring formation but require inert atmospheres to prevent oxidation .

- Yield optimization: Monitor progress via thin-layer chromatography (TLC) and employ column chromatography for purification .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.36 (d, J = 8.2 Hz, 2H) and δ 0.66–0.61 (m, 2H) confirm aromatic protons and cyclopropyl CH₂ groups, respectively .

- ¹³C NMR : Resonances at δ 168.6 (carbonyl) and δ 15.05 (cyclopropane carbons) validate the structure .

- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z 176.1090 (M+H⁺) with theoretical values for C₁₁H₁₃NO .

Q. What purification techniques are suitable for isolating this compound with high purity?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with a gradient elution of hexane/ethyl acetate (4:1 to 1:1) to separate by polarity .

Advanced Research Questions

Q. How do crystallographic studies inform the understanding of molecular interactions and stability of this compound derivatives?

- X-ray diffraction reveals hydrogen bonding between the acetamide carbonyl and adjacent aromatic protons, stabilizing the crystal lattice. Such interactions correlate with improved thermal stability in derivatives like N-(4-chlorophenyl) analogs .

- Planarity of the phenyl-acetamide moiety influences packing efficiency, which can be modulated via substituents (e.g., halogens or methoxy groups) .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Quantitative SAR (QSAR) : Use computational models to link substituent electronic effects (e.g., Hammett σ values) with biological activity. For example, electron-withdrawing groups on the phenyl ring enhance binding to enzymes like cyclooxygenase-2 .

- In Vitro Assays : Test derivatives for target inhibition (e.g., IC₅₀ values) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

Q. How can hydrogen bonding patterns observed in the crystal lattice influence the compound’s physicochemical properties?

- Intra- and intermolecular hydrogen bonds (e.g., N–H···O=C) increase melting points and reduce solubility in nonpolar solvents.

- Disrupting these bonds via methyl or ethyl substitutions can enhance bioavailability by improving lipophilicity (logP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.